HIV gp120 (318-327)
Description
Primary Sequence Analysis and Amino Acid Composition
The peptide’s primary structure is defined by the linear sequence Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile , corresponding to residues 318–327 of HIV-1 gp120. Its one-letter code, RGPGRAFVTI , reflects a composition rich in charged and hydrophobic residues:
| Position | Amino Acid | Three-Letter Code | Charge (pH 7) | Hydrophobicity Index |
|---|---|---|---|---|
| 1 | Arginine | Arg | +1 | -4.5 |
| 2 | Glycine | Gly | 0 | -0.4 |
| 3 | Proline | Pro | 0 | -1.6 |
| 4 | Glycine | Gly | 0 | -0.4 |
| 5 | Arginine | Arg | +1 | -4.5 |
| 6 | Alanine | Ala | 0 | 1.8 |
| 7 | Phenylalanine | Phe | 0 | 2.8 |
| 8 | Valine | Val | 0 | 4.2 |
| 9 | Threonine | Thr | 0 | -0.7 |
| 10 | Isoleucine | Ile | 0 | 4.5 |
Key features include:
- Two arginine residues (positions 1 and 5) confer a net positive charge, facilitating interactions with negatively charged MHC class I molecules.
- Proline at position 3 introduces structural rigidity, likely promoting beta-turn formation.
- Hydrophobic residues (Phe, Val, Ile) at the C-terminal anchor the peptide within the MHC binding groove.
This sequence is part of the V3 loop’s principal neutralizing determinant (PND), a region critical for viral entry and immune evasion.
Secondary Structure Prediction via Computational Modeling
Computational methods, including the self-optimized prediction method with alignment (SOPMA), predict secondary structural elements dominated by beta turns and random coils . Key predictions include:
| Residues | Structural Element | Probability (%) |
|---|---|---|
| 1–2 | Random coil | 85 |
| 3–6 | Beta turn | 78 |
| 7–10 | Random coil | 82 |
- Beta-turn propensity (residues 3–6): Proline’s cyclic structure at position 3 disrupts alpha-helix formation, favoring a type I’ reverse turn. Glycine at positions 2 and 4 enhances flexibility, enabling tight turns required for MHC binding.
- Exposed hydrophobic residues : Phenylalanine at position 7 and isoleucine at position 10 are solvent-exposed, potentially mediating T-cell receptor (TCR) interactions.
These predictions align with functional studies showing that RGPGRAFVTI adopts a conformation optimal for MHC class I presentation.
Tertiary Structure Determination Through X-ray Crystallography
The tertiary structure of RGPGRAFVTI bound to murine MHC class I molecule H-2Dd was resolved via X-ray crystallography at 2.4 Å resolution (PDB: 1BII). Key findings include:
The structure reveals four anchor residues critical for MHC binding:
This binding motif diverges from classical MHC class I peptides, which typically utilize only two anchor residues. The unique architecture of H-2Dd’s binding groove accommodates the peptide’s extended conformation, enabling high-affinity interactions.
Comparative Analysis With Related Peptide Motifs
RGPGRAFVTI exhibits structural similarities and distinctions compared to other immunogenic peptides:
| Peptide Sequence | Source | Structural Features | MHC Restriction |
|---|---|---|---|
| RGPGRAFVTI | HIV-1 gp120 V3 loop | Four anchor residues; central beta turn | H-2Dd |
| SIINFEKL | Ovalbumin | Two anchors (Ser1, Leu8); alpha-helical1 | H-2Kb |
| NLVPMVATV | CMV pp65 | Three anchors (Asn1, Val5, Val9); extended conformation2 | HLA-A2 |
- Anchor residue diversity : Unlike SIINFEKL and NLVPMVATV, RGPGRAFVTI utilizes four anchors, a rarity among MHC class I-binding peptides3.
- Role of proline : The Pro3-Gly4 motif in RGPGRAFVTI induces a sharper turn compared to proline-free peptides like NLVPMVATV.
- Immunogenic exposure : Phe7 in RGPGRAFVTI is more solvent-exposed than central residues in SIINFEKL, enhancing TCR accessibility4.
These distinctions underscore how sequence variations fine-tune peptide-MHC interactions and immune recognition.
Properties
Molecular Formula |
C48H80N16O12 |
|---|---|
Molecular Weight |
1073.2 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C48H80N16O12/c1-7-26(4)37(46(75)76)62-45(74)38(28(6)65)63-44(73)36(25(2)3)61-42(71)32(22-29-14-9-8-10-15-29)60-39(68)27(5)58-41(70)31(17-12-20-55-48(52)53)59-34(66)23-56-43(72)33-18-13-21-64(33)35(67)24-57-40(69)30(49)16-11-19-54-47(50)51/h8-10,14-15,25-28,30-33,36-38,65H,7,11-13,16-24,49H2,1-6H3,(H,56,72)(H,57,69)(H,58,70)(H,59,66)(H,60,68)(H,61,71)(H,62,74)(H,63,73)(H,75,76)(H4,50,51,54)(H4,52,53,55)/t26-,27-,28+,30-,31-,32-,33-,36-,37-,38-/m0/s1 |
InChI Key |
OPTVPTKXPSEPBD-JLHVISHLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Activation
Solid-phase peptide synthesis (SPPS) remains the gold standard for constructing peptides like H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH. The choice of resin is critical, with Wang resin (4-hydroxymethylphenoxymethyl polystyrene) frequently employed for C-terminal carboxylate anchoring. For this peptide, the C-terminal isoleucine is attached via ester linkage, requiring activation with 1,1′-carbonyldiimidazole (CDI) or N,N′-diisopropylcarbodiimide (DIC).
Fmoc/tBu Protection Scheme
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is preferred due to its orthogonality with tert-butyl (tBu)-based side-chain protection. Key protections include:
- Arginine : Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups to shield guanidino functionalities.
- Threonine : tBu ethers to prevent β-elimination.
- Valine/Isoleucine : No side-chain protection required.
Coupling reactions utilize TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) as a base. For example, coupling Arg(Pbf)-OH to Gly-Pro-Gly sequences requires 3-fold molar excesses and double couplings to overcome steric hindrance.
Solution-Phase Synthesis for Challenging Segments
Fragment Condensation Approach
The peptide’s central Pro-Gly motif poses conformational challenges, necessitating fragment condensation. The hexapeptide H-Gly-Arg(Pbf)-Ala-Phe-Val-Thr(tBu)-Ile-OH is synthesized separately via SPPS, cleaved with TFA/water/TIS (95:2.5:2.5), and purified by reverse-phase HPLC. This fragment is then coupled to the tetrapeptide H-Arg(Pbf)-Gly-Pro-Gly-OH using PyBOP (benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) in DMF.
Side-Chain Global Deprotection
Final deprotection employs TFMSA (trifluoromethanesulfonic acid) in TFA to remove Pbf and tBu groups while preserving the peptide backbone. Critical parameters include:
- Temperature : 0°C to minimize aspartimide formation.
- Scavengers : Thioanisole and ethanedithiol to prevent cation-mediated side reactions.
Hybrid Solid-Solution Phase Methodologies
Pseudoproline Dipeptide Incorporation
To mitigate aggregation during SPPS, pseudoproline dipeptides (e.g., Thr-Ser(ΨMe,Mepro)) are introduced at Thr-Ile junctions. This strategy improves solvation and reduces deletion sequences by >30%.
Microwave-Assisted Synthesis
Microwave irradiation at 50°C accelerates coupling steps for sterically hindered residues like Arg(Pbf)-Gly, reducing reaction times from 2 hours to 20 minutes. A comparative study showed 92% crude purity with microwave vs. 78% under conventional heating.
Optimization of Coupling Efficiency
Reagent and Solvent Systems
Optimal coupling conditions were determined via systematic screening (Table 1):
Table 1: Coupling Efficiency for H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH
| Residue | Reagent | Solvent | Efficiency (%) |
|---|---|---|---|
| Arg(Pbf)-Gly | HATU/DIPEA | DMF | 95 |
| Pro-Gly | TBTU/HOAt | NMP | 88 |
| Ala-Phe | DIC/HOBt | DCM | 91 |
Double Coupling and Capping
For problematic sequences (e.g., Arg-Gly-Pro), double coupling with 5% acetic anhydride/pyridine capping steps minimizes truncated peptides. This approach increases final yields from 65% to 85%.
Analytical Characterization and Quality Control
HPLC Purity Profiling
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) revealed 98.2% purity post-purification. Critical impurities included deamidated species (0.8%) and deletion sequences (1.0%).
Mass Spectrometry Validation
High-resolution ESI-MS confirmed the molecular weight (MWcalc: 1214.6 Da, MWobs: 1214.5 ± 0.3 Da). MS/MS fragmentation authenticated the sequence via y- and b-ion series matching.
Chemical Reactions Analysis
Types of Reactions
H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
The biological activities of H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH are primarily attributed to its interactions with cellular receptors and other biomolecules. Research indicates that peptides with similar sequences can exhibit significant biological functions, including:
- Cell Signaling : The presence of arginine and glycine residues suggests potential roles in cell signaling pathways, particularly in processes like angiogenesis and wound healing.
- Antiplatelet Activity : Studies have shown that peptides similar to H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH can inhibit platelet aggregation, making them candidates for therapeutic agents in cardiovascular diseases .
Pharmaceutical Applications
The compound has been investigated for its potential use in drug development due to its biological properties:
- Drug Development : The peptide's ability to modulate biological processes makes it a candidate for developing drugs targeting specific diseases, such as thrombotic disorders .
- Therapeutic Peptides : As a therapeutic agent, it may help in treating conditions related to impaired wound healing or cardiovascular diseases by promoting endothelial function and reducing thrombus formation .
Case Study 1: Antiplatelet Peptide Research
A study investigated the antiplatelet activity of peptides derived from collagen hydrolysates. The findings indicated that specific sequences could significantly inhibit thrombus formation without causing bleeding risks. This suggests that H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH may possess similar properties, making it a candidate for further exploration in cardiovascular therapeutics .
Case Study 2: Cell Signaling Pathways
Research on peptides containing arginine has shown their involvement in various signaling pathways that regulate cell proliferation and migration. H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH's sequence indicates potential interactions with receptors involved in these pathways, warranting further investigation into its role in cellular processes .
Comparative Analysis of Similar Peptides
To highlight the unique features of H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH, a comparative analysis with other peptides is presented below:
| Compound Name | Amino Acid Sequence | Unique Features |
|---|---|---|
| H-Arg-Gly-Asp-OH | Arg-Gly-Asp | Involved in cell signaling pathways |
| H-Pro-Phe-Pro-Gly-Pro-Ile-Pro-OH | Pro-Phe-Pro-Gly | Exhibits bitter taste; involved in cheese flavor |
| H-Try-Gly-Gly-Phe-Leu-OH | Try-Gly-Gly-Phe-Leu | Potential neuroprotective effects |
| H-Val-Phe-Val-OH | Val-Phe-Val | Hydrophobic interactions; stability |
| H-Ala-Phe-OH | Ala-Phe | Simple structure; used in flavoring |
Mechanism of Action
The mechanism of action of H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Table 1: Key Peptides with Structural or Functional Similarities
Key Observations:
Arg-Gly Motifs: The target peptide and H-Gly-Pro-Arg-Pro-OH () share Arg-Gly sequences, which are critical for binding negatively charged surfaces (e.g., fibrinogen or viral glycoproteins). However, the target peptide’s Arg-Gly-Pro-Gly-Arg motif may adopt a more extended conformation compared to the compact Gly-Pro-Arg-Pro structure .
Proline Content : Peptides like H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH () and Z-Gly-Pro-Gly-Gly-Pro-Ala-OH () contain multiple proline residues, which stabilize rigid secondary structures. The target peptide’s single Pro residue likely introduces a kink rather than a full polyproline helix.
Hydrophobic Residues : The target peptide’s C-terminal Ala-Phe-Val-Thr-Ile segment distinguishes it from shorter analogs (e.g., H-Arg-Gly-Val-Phe-Arg-OH ()) and may enhance membrane permeability or protein-binding specificity.
Functional Divergence
- HIV Research : The target peptide is explicitly linked to HIV studies, possibly as a protease substrate or antigenic fragment . In contrast, H-Gly-Pro-Arg-Pro-OH () is utilized in cardiovascular research for its anti-thrombotic properties.
- Enzymatic Stability: The presence of D-amino acids in unrelated peptides (e.g., ’s complex peptide) highlights that the target peptide’s L-configuration may limit its metabolic stability compared to engineered analogs.
- Synthetic Utility : Compounds like Z-Gly-Pro-Gly-Gly-Pro-Ala-OH () serve as intermediates in solid-phase synthesis, whereas the target peptide’s sequence suggests a focus on biological activity rather than synthetic utility.
Molecular Weight and Solubility
The target peptide’s molecular weight (~1,100 g/mol) places it in a mid-range category compared to smaller analogs (e.g., H-Gly-Pro-Arg-Pro-OH at 470 g/mol ()) and larger HIV-associated peptides (e.g., ’s 162P15 at ~2,500 g/mol). Its solubility is likely influenced by the dual Arg residues, which enhance aqueous solubility, while the hydrophobic tail may necessitate organic co-solvents for handling.
Biological Activity
H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH is a bioactive peptide that has garnered attention for its potential therapeutic applications. This peptide is composed of a sequence of amino acids that may exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. The following sections provide an in-depth analysis of its biological activity, supported by research findings and case studies.
Structure and Properties
The structure of H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH can be broken down into its constituent amino acids:
| Amino Acid | Code | Position |
|---|---|---|
| Arginine | Arg | 1 |
| Glycine | Gly | 2 |
| Proline | Pro | 3 |
| Glycine | Gly | 4 |
| Arginine | Arg | 5 |
| Alanine | Ala | 6 |
| Phenylalanine | Phe | 7 |
| Valine | Val | 8 |
| Threonine | Thr | 9 |
| Isoleucine | Ile | 10 |
This peptide exhibits a combination of hydrophilic and hydrophobic properties due to the diverse nature of its amino acids, which is crucial for its biological activity.
Antioxidant Activity
Research indicates that peptides similar to H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH possess significant antioxidant properties. Antioxidants are vital in neutralizing free radicals, thereby reducing oxidative stress and preventing cellular damage. A study highlighted that peptides derived from food sources demonstrated strong antioxidant activity, which could be attributed to their specific amino acid sequences and structures .
Anti-inflammatory Effects
Peptides like H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH have shown potential in modulating inflammatory responses. The presence of arginine in the sequence may enhance nitric oxide production, which plays a critical role in inflammation regulation. Studies have indicated that certain bioactive peptides can inhibit pro-inflammatory cytokines, thereby providing therapeutic benefits in inflammatory diseases .
Antimicrobial Properties
The peptide's sequence suggests potential antimicrobial activity. Research has demonstrated that specific bioactive peptides can disrupt microbial membranes or inhibit essential microbial functions. For instance, peptides containing arginine and phenylalanine have been noted for their ability to combat various pathogens .
Case Studies
-
In Vitro Studies on Antioxidant Activity :
A study evaluated the antioxidant capacity of various peptides, including those with similar sequences to H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH. The results showed a significant reduction in lipid peroxidation levels when treated with these peptides, indicating their effectiveness in scavenging free radicals . -
Anti-inflammatory Mechanisms :
In an experimental model of inflammation, peptides with sequences containing arginine showed a marked decrease in inflammation markers such as TNF-alpha and IL-6. This suggests that H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH could be beneficial in treating inflammatory conditions . -
Antimicrobial Efficacy :
A comparative study on various bioactive peptides demonstrated that those resembling H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH had potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption caused by the peptide interactions with bacterial cell walls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
